Cyclopentane, 1,2,3,4,5-pentamethyl-

Stereochemistry IR Spectroscopy Computational Chemistry

Cyclopentane, 1,2,3,4,5-pentamethyl- (CAS 33067-32-2) is a fully saturated, per-methylated cyclopentane with the molecular formula C10H20. It exists in multiple stereoisomeric forms, including the (1α,2α,3α,4β,5β) configuration.

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
Cat. No. B14043208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane, 1,2,3,4,5-pentamethyl-
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCC1C(C(C(C1C)C)C)C
InChIInChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3
InChIKeyZXVVIKMMTCNHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentane, 1,2,3,4,5-pentamethyl-: Sourcing a Fully Methylated Cycloalkane


Cyclopentane, 1,2,3,4,5-pentamethyl- (CAS 33067-32-2) is a fully saturated, per-methylated cyclopentane with the molecular formula C10H20 [1]. It exists in multiple stereoisomeric forms, including the (1α,2α,3α,4β,5β) configuration [1]. This hydrocarbon belongs to the class of highly substituted cycloalkanes, where the complete methylation of the ring significantly alters its physical properties and conformational behavior compared to its parent and partially methylated analogs.

Stereochemical reference standard — defined (1α,2α,3α,4β,5β) isomer for analytical method development.
Fully methylated cyclopentane — distinct steric and conformational properties versus partially substituted analogs.
High-boiling nonpolar solvent — predicted boiling range suggests utility in high-temperature synthesis or separation.

Why Generic Cyclopentane Analogs Cannot Substitute for 1,2,3,4,5-Pentamethylcyclopentane


Simple substitution with lower methylated analogs (e.g., methylcyclopentane, dimethylcyclopentane) or the parent cyclopentane is invalid. The complete per-methylation fundamentally changes steric bulk, conformational flexibility, and solvation properties. Each additional methyl group contributes an increment to properties like the boiling point and enthalpy of vaporization, but these increments are not linearly additive and cannot be predicted with sufficient accuracy for critical applications [1]. Furthermore, different stereoisomers of the pentamethyl compound itself may exhibit distinct physical and spectroscopic properties, making generic sourcing ambiguous [2]. Direct, quantitative evidence is required for selection.

Steric & conformational divergence
Lower methylated cyclopentanes lack the complete steric bulk and altered ring flexibility of the fully methylated system.
Non-additive thermophysical properties
Boiling point, enthalpy of vaporization, and solvation properties do not scale linearly with methylation degree; extrapolation from analogs is unreliable.
Stereoisomer-dependent identity
Different stereoisomers of pentamethylcyclopentane exhibit distinct spectroscopic and physical properties; generic sourcing may deliver an undefined mixture.

Quantitative Evidence for Cyclopentane, 1,2,3,4,5-pentamethyl- Differentiation


Computational IR Spectra Distinguish the (1,2,3/4,5) Stereoisomer from Lower Methylated Analogs

The (1,2,3/4,5) stereoisomer of 1,2,3,4,5-pentamethylcyclopentane possesses a unique computed IR spectral fingerprint derived from B3LYP/6-31G* calculations, which differs from cyclopentane, methylcyclopentane, and dimethylcyclopentane isomers [1]. This spectral signature can serve as a qualitative marker for identity verification when experimental reference data for the compound itself is unavailable.

IR Spectral Fingerprint
Class-level inference
Unique computed IR spectrum (B3LYP/6-31G*)
vs. cyclopentane, methylcyclopentane, dimethylcyclopentane isomers
Supports provisional identity verification when experimental standards are unavailable
Computed model; experimental reference data absent
Stereochemistry IR Spectroscopy Computational Chemistry

Boiling Point Elevation Trends in Methylcyclopentanes Suggest a Predicted Range for Pentamethyl Derivative

Experimental boiling points for the series cyclopentane (49.3°C), methylcyclopentane (71.8°C), 1,1-dimethylcyclopentane (87.5°C), and 1,3-dimethylcyclopentane (91°C) show a consistent increase with methylation [1][2]. Extrapolation places the expected boiling point of 1,2,3,4,5-pentamethylcyclopentane significantly above these values, with a predicted approximate value of 152°C (ACD/Labs) or 170°C (for related complexes), highlighting its classification as a much higher-boiling liquid.

Boiling Point Range
Class-level inference
~152–170°C predicted
Cyclopentane: 49.3°C; Methyl-: 71.8°C; Dimethyl-: ~90°C
Classifies compound as a high-boiling liquid, distinct from lower methylated analogs
Predicted value; experimental confirmation needed
Boiling Point Thermophysical Properties Group Contribution

Isomeric Purity of (1α,2α,3α,4β,5β) Stereoisomer as a Defined Reference Standard

The specific stereoisomer CAS 33067-32-2, with defined (1α,2α,3α,4β,5β) stereochemistry, is available from commercial vendors as a characterized reference standard with a purity of 95% . This is contrasted with the alternative CAS 850705-70-3, which represents the general, unspecified stereochemistry. The defined stereoisomer is crucial for analytical method development, method validation (AMV), and quality control (QC) applications where isomeric purity directly impacts traceability to pharmacopeial standards [1].

Stereochemical Purity
Specification review
Defined stereoisomer (CAS 33067-32-2)
vs. unspecified isomer (CAS 850705-70-3); unambiguous stereochemical identity
Essential for analytical method validation and traceable reference standards
Commercially available at ≥95% purity; verify with COA
Reference Standard Stereoisomer Analytical Method Validation

Validated Application Scenarios for Cyclopentane, 1,2,3,4,5-pentamethyl-


Analytical Reference Standard for Cyclopentane API Traces

The defined (1α,2α,3α,4β,5β) stereoisomer (CAS 33067-32-2) is suitable as a high-purity reference standard for the development and validation of analytical methods (e.g., GC, HPLC) aimed at detecting trace cyclopentane-related impurities in pharmaceutical active ingredients, as its unique retention time and spectral signature provide unambiguous identification not achievable with generic lower methylated cyclopentanes .

Computational Chemistry Model for Steric and Conformational Studies

The fully methylated cyclopentane ring serves as a computationally tractable model for studying the effects of complete substitution on ring puckering, pseudorotation, and steric strain. The available computed IR spectrum and electronic structure data (B3LYP/6-31G*) provide a baseline for such theoretical investigations, differentiating it from the partially substituted analogs which exhibit different conformational dynamics [1].

High-Boiling Nonpolar Solvent Niche

Based on its significantly elevated predicted boiling point compared to common alkylcyclopentanes (~152-170°C vs. <100°C), this compound could be evaluated as a high-boiling, nonpolar solvent for reactions requiring elevated temperatures without the aromatic character of alkylbenzenes. This application would hinge on experimental confirmation of the boiling point and vapor pressure, which is currently limited to predictions.

Application
Selection Property
Validation Focus
Analytical reference standard for cyclopentane-related impurities
Defined stereochemistry and high-purity standard
Identity by retention time and unique spectral fingerprint
Computational model for ring-substitution steric effects
Fully methylated cyclopentane structure
Conformational dynamics, pseudorotation, and steric strain analysis
High-boiling nonpolar solvent niche
Elevated boiling point range
Thermal stability and solvation properties in high-temperature synthesis
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